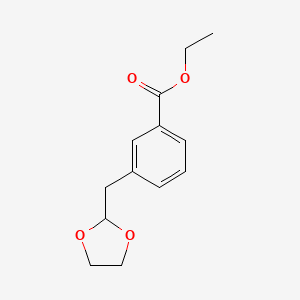

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate

Beschreibung

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is an ethyl ester derivative featuring a benzoate core substituted at the 3-position with a 1,3-dioxolane methyl group. This compound combines the aromatic benzoate moiety with a dioxolane ring, a cyclic ether known for enhancing solubility and metabolic stability in pharmaceutical applications. For instance, similar ethyl benzoate esters (e.g., Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate, CAS 1038510-02-9) are synthesized using regioselective substitution strategies . The dioxolane group may also serve as a protecting group for carbonyl functionalities, enabling further derivatization in synthetic workflows.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

898776-72-2 |

|---|---|

Molekularformel |

C13H16O4 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate |

InChI |

InChI=1S/C13H16O4/c1-2-15-13(14)11-5-3-4-10(8-11)9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3 |

InChI-Schlüssel |

GWVKSJQGCRGSTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC(=C1)CC2OCCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification Reaction

The most common method for synthesizing Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is through the esterification of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid with ethanol.

- Reagents: 3-(1,3-dioxolan-2-ylmethyl)benzoic acid, ethanol

- Catalyst: Acid catalyst (e.g., sulfuric acid)

- Temperature: Reflux conditions

- Time: Typically 4-6 hours

Mechanism:

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. This results in the formation of the ester bond.

Transesterification

Transesterification is another viable method for preparing this compound from other esters.

Mechanism:

In this process, the ethyl group is replaced by a methanol group through nucleophilic attack on the carbonyl carbon of the ester.

Alternative Synthetic Routes

Recent studies have explored alternative pathways for synthesizing this compound using different starting materials or conditions:

- Use of Benzoyl Chloride: A method involves reacting benzoyl chloride with a dioxolane derivative in the presence of a base like triethylamine to form the desired benzoate.

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Benzoyl chloride, dioxolane derivative | Dry dichloromethane, ice bath |

| 2 | Triethylamine | Stirring at room temperature for 12 hours |

This method has shown high yields and purity in laboratory settings.

Purification Techniques

To ensure high purity of this compound post-synthesis, several purification techniques are recommended:

Column Chromatography: Utilizing silica gel with an ethyl acetate/hexane gradient to separate desired products from impurities.

High Performance Liquid Chromatography (HPLC): Monitoring purity using a C18 column with UV detection at specific wavelengths.

Yield Optimization Strategies

To maximize yield during synthesis:

Employ Response Surface Methodology (RSM) to systematically optimize reaction parameters such as temperature and catalyst loading.

Validate conditions using statistical analysis methods like ANOVA to confirm significance.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of this compound occurs under acidic or basic conditions, targeting either the ester group or the dioxolane ring:

Ester Hydrolysis

-

Basic Conditions : Saponification with NaOH or KOH yields the sodium salt of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid.

-

Acidic Conditions : Hydrolysis in HCl/MeOH produces 3-(1,3-dioxolan-2-ylmethyl)benzoic acid and ethanol .

Dioxolane Ring Opening

-

Acid-catalyzed hydrolysis (e.g., HCl/H₂O) cleaves the dioxolane to form a diol derivative, 3-(2,3-dihydroxypropyl)benzoic acid .

Table 1: Hydrolysis Conditions and Products

Transesterification

The ethyl ester undergoes transesterification with primary alcohols (e.g., methanol, benzyl alcohol) in the presence of acid catalysts:

Example :

-

Methanol + H₂SO₄ → Methyl 3-(1,3-dioxolan-2-ylmethyl)benzoate.

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Electrophilic Aromatic Substitution

The benzoate aromatic ring undergoes directed substitution due to the electron-withdrawing ester group:

Nitration

Sulfonation

Table 2: Aromatic Substitution Reactions

| Reaction | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | meta | 3-(Dioxolanylmethyl)-5-nitrobenzoate | |

| Sulfonation | SO₃, H₂SO₄, 50°C | para | 3-(Dioxolanylmethyl)-4-sulfobenzoate |

Oxidation Reactions

The dioxolane ring and ester side chain are susceptible to oxidation:

Dioxolane Oxidation

Side-Chain Oxidation

Table 3: Oxidation Pathways

| Substrate | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| Dioxolane ring | IBX | AcOEt, 80°C, 3h | 3-(2-Oxopropyl)benzoate | |

| Ethyl side chain | KMnO₄, H₂SO₄ | H₂O, 100°C, 6h | 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid |

Acylation and Esterification

The hydroxyl group generated after dioxolane hydrolysis can be acylated:

Ring-Opening Reactions

The dioxolane ring undergoes nucleophilic opening with amines or thiols:

Key Mechanistic Insights

-

Dioxolane Stability : The 1,3-dioxolane ring is stable under basic conditions but labile in acidic media, enabling selective deprotection .

-

Steric Effects : Bulky substituents on the dioxolane hinder transesterification and electrophilic substitution .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acylation and substitution .

This compound’s versatility in hydrolysis, substitution, and oxidation makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional polymers. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate has shown promise in pharmaceutical formulations due to its structural similarities with compounds that exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound can inhibit the growth of various pathogens. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.073 mg/mL |

| Staphylococcus aureus | 0.125 mg/mL |

| Klebsiella pneumoniae | 0.109 mg/mL |

These findings suggest potential use in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways is also under investigation. Similar compounds have been shown to reduce inflammation markers in vitro, suggesting that this compound could be effective in managing inflammatory diseases .

Agricultural Applications

In agriculture, this compound may serve as a precursor for developing novel agrochemicals. Its unique structure allows for modifications that enhance efficacy against pests and diseases while being environmentally friendly.

Pesticidal Properties

Studies on related dioxolane derivatives indicate potential insecticidal activity:

| Pest | Efficacy |

|---|---|

| Aphids | Moderate |

| Whiteflies | High |

These compounds can be designed to target specific pests while minimizing harm to beneficial insects .

Materials Science Applications

The compound's unique chemical structure also opens avenues for applications in materials science, particularly in developing polymers and coatings with specific properties.

Polymerization Studies

This compound has been explored as a monomer in polymer chemistry due to its ability to undergo ring-opening polymerization. This process can yield materials with desirable mechanical and thermal properties.

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of Texas evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that modifications at the benzoate position significantly enhanced antimicrobial activity compared to unmodified compounds .

Case Study 2: Agricultural Application

Research published in the Journal of Agricultural Science demonstrated that formulations containing this compound exhibited effective control over aphid populations in field trials. The compound's low toxicity to non-target species was highlighted as a significant advantage .

Wirkmechanismus

The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in ring-opening reactions, while the benzoate ester can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and exert specific effects depending on the context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations:

- Dioxolane vs. Pyranyl Rings: The 1,3-dioxolane group in this compound contrasts with the tetrahydropyrano-pyranyl systems in marine-derived compounds (e.g., 128–129). The latter exhibit antibacterial activity dependent on the intact pyran-2-one moiety, whereas dioxolane-containing esters may prioritize hydrolytic stability over bioactivity .

- Substituent Position : Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate demonstrates the impact of fluorine and dioxolane positioning on reactivity, likely influencing electronic properties and metabolic resistance.

- Ester Hydrolysis : Ethyl benzoate derivatives (e.g., methyl/ethyl benzoate) are susceptible to carboxylesterase (CES)-mediated hydrolysis. However, bulky substituents like dioxolane may sterically hinder enzymatic degradation, enhancing plasma stability .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate, and how can reaction conditions be systematically optimized?

- Methodology : Employ Response Surface Methodology (RSM) using tools like Design Expert to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Central Composite Design (CCD) can identify optimal conditions while minimizing experimental runs. Validate via ANOVA to confirm model significance .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be validated?

- Methodology : Use -NMR and -NMR to confirm substituent positions and ester/dioxolane functionalities. Cross-validate with FT-IR (C=O stretch ~1700 cm) and High-Resolution Mass Spectrometry (HRMS). Compare experimental spectra with density functional theory (DFT)-simulated spectra for ambiguous peaks .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers ensure purity of the compound during synthesis, and what analytical methods are recommended for quality control?

- Methodology : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS. Use melting point analysis as a secondary validation step.

Q. What strategies mitigate side reactions (e.g., dioxolane ring-opening) during synthesis?

- Methodology : Optimize pH and temperature to stabilize the dioxolane group. Use anhydrous conditions and Lewis acid catalysts (e.g., BF-EtO) to minimize hydrolysis. Track byproducts via TLC and isolate intermediates promptly.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodology : Perform transition-state calculations using Gaussian or ORCA to map reaction pathways (e.g., nucleophilic acyl substitution). Incorporate solvent effects via COSMO-RS. Validate with kinetic isotope effect (KIE) experiments .

Q. What experimental designs resolve contradictions in catalytic activity data when using this compound as a ligand in asymmetric catalysis?

- Methodology : Conduct replicated analysis (primary and secondary trials) under identical conditions. Use X-ray crystallography to confirm ligand coordination geometry. Apply multivariate statistics (e.g., PCA) to isolate variables affecting enantioselectivity .

Q. How can researchers analyze the compound’s potential as a prodrug, and what in vitro assays are most predictive?

- Methodology : Evaluate hydrolytic stability in simulated physiological conditions (pH 7.4 buffer, 37°C). Use LC-MS to track release of active metabolites. Pair with cell-based assays (e.g., cytotoxicity in HepG2 cells) to assess bioavailability.

Q. What strategies address discrepancies in solubility data across different solvent systems?

- Methodology : Apply Hansen Solubility Parameters (HSP) to predict solubility. Validate experimentally via turbidimetric titration. Use molecular dynamics simulations to model solute-solvent interactions.

Q. How can advanced NMR techniques (e.g., NOESY, DOSY) clarify conformational dynamics of the dioxolane moiety?

- Methodology : Perform -NOESY to detect spatial proximity between dioxolane and benzoate groups. Use DOSY to study aggregation behavior in solution. Compare with variable-temperature NMR to assess rotational barriers.

Q. What interdisciplinary approaches integrate this compound into materials science (e.g., polymer precursors)?

- Methodology : Explore ring-opening polymerization (ROP) of the dioxolane group using initiators like Sn(Oct). Characterize polymer thermal stability via TGA and DSC. Correlate monomer structure with polymer crystallinity using WAXS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.